molecular formula C10H8F4N4O2 B5511824 3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine

3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine

Cat. No. B5511824
M. Wt: 292.19 g/mol
InChI Key: VZIMGRYUHIWXAZ-UHFFFAOYSA-N
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Description

  • The synthesis and structural characterization of related oxadiazolo-pyridazine compounds have been a subject of interest in the field of chemistry, particularly in the context of high-energy materials and pharmaceutical importance (Ogurtsov et al., 2018).

Synthesis Analysis

  • The synthesis of oxadiazolo-pyridazine derivatives has been achieved through reactions such as the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by various condensation processes (Wu et al., 2006).

Molecular Structure Analysis

  • Single-crystal X-ray diffraction analysis of oxadiazolo-pyridazine compounds has revealed insights into their molecular structure, including bond lengths and angles, contributing to an understanding of their spatial configuration (Ogurtsov et al., 2018).

Chemical Reactions and Properties

  • Research into the chemical reactions and properties of oxadiazolo-pyridazine derivatives includes studies on their reactivity with various reagents, leading to the formation of different chemical structures and compounds (Zohdi et al., 1997).

Physical Properties Analysis

  • The physical properties of these compounds, such as crystal density and stability, have been assessed through techniques like X-ray diffraction and thermal analysis (Ogurtsov et al., 2018).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and potential applications, of these compounds have been evaluated in various studies. For instance, some oxadiazolo-pyridazine derivatives have shown potential as fluorescent molecules and herbicidal agents (Wu et al., 2006), (Xu et al., 2012).

Scientific Research Applications

Material Science and Supramolecular Chemistry

  • Hydrogen Bonding and Intermolecular Interactions : A study by Wang et al. (2014) explores how tetrafluoroterephthalic acid forms novel crystals with N-containing heterocycles, emphasizing the role of hydrogen bonds and weak intermolecular interactions such as C–H⋯F and C–H⋯O in assembling molecules into larger architectures. This research suggests potential applications in designing novel supramolecular materials (Lei Wang et al., 2014).

Pharmaceutical and Medicinal Chemistry

  • Antioxidant Agents : El‐Mekabaty et al. (2016) describe the synthesis of new fused pyrazole derivatives bearing the indole moiety, evaluated as antioxidant agents. This work highlights the potential of pyridazine derivatives in developing new antioxidant compounds (A. El‐Mekabaty et al., 2016).
  • Antibacterial and Anticancer Activities : Research by El-Azab et al. (2018) on oxadiazole and pyrazine derivatives shows promising results against tuberculosis and suggests potential anti-cancer properties, further emphasizing the medicinal applications of these compounds (A. El-Azab et al., 2018).

Organic Synthesis and Chemical Reactions

  • Novel Synthesis Approaches : Ogurtsov et al. (2018) developed an efficient synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides from 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides, highlighting innovative pathways in organic synthesis and potential applications in designing high-energy materials (V. A. Ogurtsov et al., 2018).

Herbicidal Activities

  • Development of Herbicides : Xu et al. (2012) synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their bleaching and herbicidal activities. Some compounds exhibited excellent herbicidal activities, indicating the utility of pyridazine derivatives in agricultural chemistry (Han Xu et al., 2012).

properties

IUPAC Name

3-pyridazin-3-yl-5-(2,2,3,3-tetrafluoropropoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4N4O2/c11-9(12)10(13,14)5-19-4-7-16-8(18-20-7)6-2-1-3-15-17-6/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIMGRYUHIWXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C2=NOC(=N2)COCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[(2,2,3,3-Tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-YL}pyridazine

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